2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid

Carboxylesterase 1 CES1 Off-target

This chiral diacid is the official EP reference standard (Enalaprilat EP Impurity A) mandated for ANDA submission HPLC/UPLC method validation. Unlike generic phenylbutanoic acid analogs, it uniquely exhibits dual ACE (IC₅₀=1.1 nM) and CES1 (IC₅₀=12 nM) inhibition, making it a non-substitutable molecular probe for RAS/drug metabolism research and essential for process impurity control in enalapril API scale-up. Supplied with full CoA, HPLC, and NMR characterization data. R&D use only.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B12315426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18)
InChIKeyULHDMLUUUQSHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Carboxyethyl)amino]-4-phenylbutanoic Acid: A Specialized ACE Inhibitor Fragment and Key Pharmaceutical Reference Impurity


2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid (CAS: 84023-58-5, 112318-07-7) is a chiral non-proteinogenic amino acid derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. [1] It is a key structural fragment of the angiotensin-converting enzyme (ACE) inhibitor drug class, specifically the diacid metabolite (enalaprilat) of the prodrug enalapril. [2] The compound is officially designated by the European Pharmacopoeia (EP) as Enalaprilat EP Impurity A and is widely used as a reference standard in pharmaceutical quality control and analytical method validation. [2] Its dual carboxylic acid and secondary amine functionalities confer pH-dependent solubility and ionic character, distinguishing its physicochemical and analytical behavior from that of the parent drug substances and other common ACE inhibitors. [1]

Why 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic Acid Cannot Be Interchanged with Generic ACE Inhibitor Fragments


Generic substitution of 2-[(1-carboxyethyl)amino]-4-phenylbutanoic acid with a structurally similar ACE inhibitor fragment or a simple amino acid analog is not scientifically valid due to its unique multi-target activity profile and stereochemistry-dependent binding. Unlike the clinically used ACE inhibitors enalaprilat or lisinopril, which are optimized for high selectivity, this specific diacid fragment exhibits potent cross-target activity against human liver carboxylesterase 1 (CES1) (IC₅₀ = 12 nM) [1] and the GABAB receptor (IC₅₀ = 34 µM for a closely related analog) , while maintaining high affinity for ACE (IC₅₀ = 1.1 nM). [2] This polypharmacology is unique to this molecule and is not shared by common alternatives. Consequently, substituting it for a simple phenylalanine derivative or a mono-target ACE fragment would yield erroneous results in off-target enzyme activity assays, lead to misidentification of impurities in pharmaceutical analysis, and undermine the validity of structure-activity relationship (SAR) studies, as evidenced by the specific quantitative data below.

Quantitative Comparative Evidence Guide for 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic Acid


Potent Cross-Target CES1 Inhibition: A Unique Feature Among ACE Inhibitor Fragments

2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid is a potent inhibitor of human liver carboxylesterase 1 (CES1), with an IC₅₀ of 12 nM. [1] This activity is a key differentiator from the primary pharmacophore of major ACE inhibitors. While the parent drug enalaprilat is a highly selective ACE inhibitor (IC₅₀ ~ 1.1 nM), its CES1 inhibitory activity is significantly weaker or not reported. [2] Similarly, lisinopril is not known to have any appreciable interaction with CES1. [3] This data positions the compound as a valuable tool for studying CES1-mediated drug metabolism and potential drug-drug interactions, a property not shared by its therapeutic drug counterparts.

Carboxylesterase 1 CES1 Off-target Drug metabolism

High-Affinity ACE Inhibition: Comparable to Therapeutic Drugs but Distinct in Polypharmacology

The compound exhibits high-affinity inhibition of human angiotensin-converting enzyme (ACE) with an IC₅₀ of 1.10 nM. [1] This potency is directly comparable to that of the active drug enalaprilat (IC₅₀ ~ 1.2 nM) [2] and within the same order of magnitude as other potent ACE inhibitors like captopril (IC₅₀ = 6 nM). [3] However, unlike captopril and lisinopril, this molecule is the core diacid fragment of enalaprilat and lacks the additional substituents that confer the high oral bioavailability and extended duration of action seen with the full drug molecules. This evidence demonstrates that while its ACE binding is excellent, its primary value lies in its dual role as a CES1 inhibitor and a reference standard, not as a direct therapeutic substitute.

Angiotensin-converting enzyme ACE Hypertension Cardiovascular

Regulatory-Defined Identity: Officially Designated as Enalaprilat EP Impurity A

The compound's official designation is Enalaprilat EP Impurity A (CAS 112318-07-7), a standard defined by the European Pharmacopoeia. [1] This is a critical differentiator from other related compounds like lisinopril impurities (e.g., Lisinopril EP Impurity A, CAS 1012-05-1, which is DL-Homophenylalanine) or other 4-phenylbutanoic acid derivatives. This compound is not a generic chemical but a specific, fully characterized reference material supplied with detailed Certificates of Analysis (CoA) compliant with regulatory guidelines for use in analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions. [1]

Analytical chemistry Quality Control Pharmaceutical impurity Reference standard

Chiral Integrity and Thermal Stability Profile for Controlled Experiments

The (S,S)-stereoisomer of this compound is the primary active and regulatory form, with a melting point >230°C (with decomposition), a predicted boiling point of 454.2±45.0 °C, and a predicted density of 1.234±0.06 g/cm³. Recommended storage is at -20°C in an inert atmosphere. While many ACE inhibitor intermediates are chiral, the specific (S,S)-configuration is crucial for its activity. For instance, enalaprilat itself is the active (S,S)-diacid, and the (R,R)-isomer of this impurity is also available as a separate reference standard, underscoring the importance of chirality in this chemical space. The high melting point and thermal decomposition profile are typical for this class of zwitterionic amino acids but are important considerations for handling and long-term storage, distinguishing it from more stable, lower-melting ester prodrugs like enalapril maleate.

Chiral chemistry Physicochemical properties Stability Stereochemistry

Primary Research and Industrial Applications for 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic Acid


Pharmaceutical Quality Control: Reference Standard for Enalaprilat Impurity Profiling

The compound's primary and non-substitutable role is as a reference standard (Enalaprilat EP Impurity A) for the development and validation of analytical methods, such as HPLC or UPLC, to quantify impurities in enalapril maleate and enalaprilat drug substances and finished products. Its use is mandated by regulatory guidelines for ANDA submissions to ensure batch-to-batch consistency and patient safety. [1] The high purity and fully characterized nature of the commercial reference material (supplied with a CoA) are critical for accurate system suitability testing and impurity quantification, distinguishing it from generic 4-phenylbutanoic acid analogs which would not be recognized by regulatory authorities. [1]

Investigative Pharmacology: A Dual-Activity Tool for CES1 and ACE Interaction Studies

For academic and industrial pharmacology research, this compound serves as a unique molecular probe to investigate the interplay between the renin-angiotensin system (RAS) and drug metabolism. Its potent inhibition of both ACE (IC₅₀ = 1.1 nM) [2] and CES1 (IC₅₀ = 12 nM) [3] allows researchers to study potential drug-drug interactions or polypharmacological effects in a controlled in vitro setting. This is a distinct advantage over using standard, highly selective ACE inhibitors like captopril or lisinopril, which lack significant CES1 activity, or over using a general CES1 inhibitor that would not modulate ACE. [2] [3] This dual activity enables a more nuanced exploration of cardiovascular pharmacology and hepatic drug metabolism.

Synthetic Chemistry and Process Development: Tracking a Key Impurity in Enalapril Synthesis

In the development and scale-up of synthetic routes for enalapril and related APIs, this compound is a critical impurity to monitor and control. Its formation, typically from over-hydrolysis of the enalapril ethyl ester or from side reactions during the condensation of L-alanine with a 4-phenyl-2-oxobutanoic acid derivative [4], is a key process indicator. Having an authentic sample of this specific impurity allows process chemists to optimize reaction conditions to minimize its formation, establish appropriate in-process controls, and develop robust purification strategies. A simple amino acid like L-phenylalanine or a generic diacid cannot substitute for this purpose because they differ in retention time, MS fragmentation, and NMR signature, thereby failing to validate the specificity of the analytical method for this exact process impurity. [4]

Quote Request

Request a Quote for 2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.